Superior Protection Against Acetaminophen-Induced Cataract in Mice: OTC vs. NAC and Ribcys
In a murine model of acetaminophen-induced cataract, 2-oxothiazolidine-4-carboxylic acid (OTCA) demonstrated near-complete protection, with only 1 cataract observed in 16 treated mice (6.25% incidence). This was significantly more effective than both N-acetylcysteine (NAC), which resulted in cataracts in 9 of 14 mice (64.3% incidence), and D-ribose-L-cysteine (Ribcys), which resulted in cataracts in 5 of 16 mice (31.3% incidence) [1]. The comparator compounds were administered at equivalent total doses of 4.5 mmol/kg intraperitoneally in two divided doses. Hepatic and lenticular glutathione levels were maintained at near-normal levels by OTCA, correlating with the observed protection.
| Evidence Dimension | Cataract incidence reduction |
|---|---|
| Target Compound Data | 1 cataract in 16 mice (6.25% incidence) |
| Comparator Or Baseline | NAC: 9 cataracts in 14 mice (64.3% incidence); Ribcys: 5 cataracts in 16 mice (31.3% incidence) |
| Quantified Difference | OTCA reduced cataract incidence by 58.0 percentage points vs. NAC and 25.0 percentage points vs. Ribcys |
| Conditions | β-naphthoflavone-induced C57BL/6 mice, acetaminophen 3.0 mmol/kg i.p., prodrugs at 4.5 mmol/kg total dose i.p. in two divided doses |
Why This Matters
For studies involving acetaminophen-induced oxidative damage in ocular tissues, OTC provides significantly greater protection than NAC or Ribcys, reducing the need for additional antioxidants.
- [1] Rathbun WB, Killen CE, Holleschau AM, Nagasawa HT. Maintenance of hepatic glutathione homeostasis and prevention of acetaminophen-induced cataract in mice by L-cysteine prodrugs. Biochem Pharmacol. 1996;51(9):1111-1116. doi:10.1016/0006-2952(96)00144-X View Source
